molecular formula C16H20N2O4S B2599319 ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate CAS No. 517903-83-2

ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate

Cat. No.: B2599319
CAS No.: 517903-83-2
M. Wt: 336.41
InChI Key: ROZVHPBZVAQZAT-MSUUIHNZSA-N
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Description

This compound is a thiazole-derived heterocyclic ester characterized by a 2,3-dihydrothiazole core functionalized with a 4-methoxyphenylimino group, a 2-hydroxyethyl substituent, and an ethyl acetate moiety. Its Z-configuration at the imino bond (C=N) is critical for stereochemical stability and biological interactions.

Properties

IUPAC Name

ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-3-22-15(20)10-13-11-23-16(18(13)8-9-19)17-12-4-6-14(21-2)7-5-12/h4-7,11,19H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZVHPBZVAQZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves the reaction of 2-hydroxyethylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with ethyl 2-bromoacetate in the presence of a base to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of a carboxylic acid derivative

Scientific Research Applications

Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of key structural analogs is presented in Table 1.

Compound Name Core Structure Key Substituents Biological/Functional Relevance References
Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate 2,3-Dihydrothiazole 4-Methoxyphenylimino, 2-hydroxyethyl, ethyl acetate Enhanced solubility and hydrogen bonding
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone-thiazole hybrid 3-Methoxyphenyl, thioacetate, methyl ester Anticancer and antimicrobial activity
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone-thiazole hybrid Phenyl, thioacetate, ethyl ester Intermediate for bioactive hydrazide analogs
(±)-Ethyl (Z)-2-(3-hydroxy-2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidine-3-carbonyl)imino)-2,3-dihydrothiazol-4-yl)acetate 2,3-Dihydrothiazole 4-Methoxyphenyl sulfonyl-pyrrolidine, hydroxy, ethyl acetate Antibacterial synergy via sulfonyl groups
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetate Thiazole-imino ester 2-Aminothiazole, methoxycarbonylmethoxyimino, methyl ester Cephalosporin antibiotic intermediate

Key Observations :

  • The 2-hydroxyethyl group improves aqueous solubility relative to bulkier substituents (e.g., sulfonyl-pyrrolidine in ).
  • Stereochemistry: The Z-configuration at the imino bond is conserved in analogs like (±)-Ethyl (Z)-2-(3-hydroxy-2-...)acetate and Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-...]acetate , ensuring stability and bioactivity.

Analytical and Computational Insights

  • Crystallography: SHELX software () confirms the Z-configuration and hydrogen-bonding networks in thiazole derivatives. For example, hydrogen bonds (N–H⋯O/N) stabilize the crystal lattice in Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-...]acetate .
  • Spectroscopy : $^{1}\text{H}$ and $^{13}\text{C}$ NMR (e.g., ) distinguish substituent effects, such as the 4-methoxyphenyl singlet at δ 3.8 ppm.

Biological Activity

Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing key findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : Ethyl (2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate
  • Molecular Formula : C16H20N2O4S
  • Molecular Weight : 336.41 g/mol

Anti-inflammatory Activity

Research indicates that thiazole derivatives exhibit significant anti-inflammatory properties. For instance, a study on related thiazole compounds demonstrated their ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in various cellular models . this compound may share similar mechanisms of action due to its structural analogies.

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. A study evaluating a series of thiazole compounds found promising results against several bacterial strains . While specific data on this compound is limited, its structural features suggest potential efficacy against pathogens.

Case Study 1: In Vivo Efficacy

In a comparative study involving thiazole derivatives, compounds similar to this compound were administered in mouse models to assess anti-inflammatory effects. The results indicated a reduction in inflammation markers and improved clinical scores in models of experimental autoimmune encephalomyelitis (EAE) .

Case Study 2: Antimicrobial Screening

Another study screened various thiazole derivatives for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant inhibition zones in disk diffusion assays . Although specific data on the compound was not highlighted, the overall trend suggests that similar compounds could be effective.

Data Table: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeModel/Method UsedKey Findings
Compound AAnti-inflammatoryMouse EAE modelReduced TNF-α levels
Compound BAntimicrobialDisk diffusion assayInhibited S. aureus growth
Ethyl ThiazolePotential (speculated)Structure-based predictionsSimilar structure to known active compounds

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